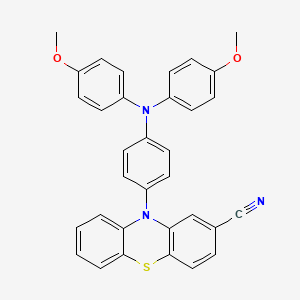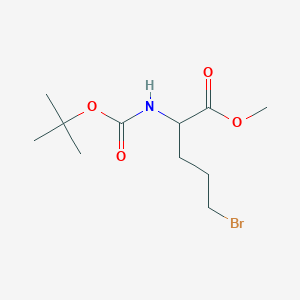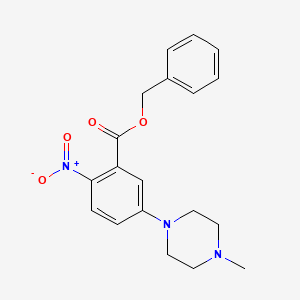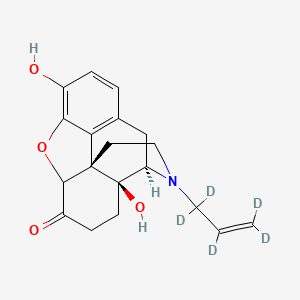
10-(4-(Bis(4-methoxyphenyl)amino)phenyl)-10H-phenothiazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4-(Bis(4-methoxyphenyl)amino)phenyl)-10H-phenothiazine-2-carbonitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenothiazine core, which is a tricyclic structure, and is substituted with bis(4-methoxyphenyl)amino and carbonitrile groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-(Bis(4-methoxyphenyl)amino)phenyl)-10H-phenothiazine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Introduction of the Bis(4-methoxyphenyl)amino Group: This step involves the reaction of the phenothiazine core with 4-methoxyaniline in the presence of a suitable catalyst.
Addition of the Carbonitrile Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
10-(4-(Bis(4-methoxyphenyl)amino)phenyl)-10H-phenothiazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
10-(4-(Bis(4-methoxyphenyl)amino)phenyl)-10H-phenothiazine-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 10-(4-(Bis(4-methoxyphenyl)amino)phenyl)-10H-phenothiazine-2-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, influencing various biological processes.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
10-(4-(Bis(4-methoxyphenyl)amino)phenyl)-10H-phenothiazine: Lacks the carbonitrile group but shares similar structural features.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a similar bis(4-methoxyphenyl)amino group but differs in the core structure.
Uniqueness
10-(4-(Bis(4-methoxyphenyl)amino)phenyl)-10H-phenothiazine-2-carbonitrile is unique due to the combination of its phenothiazine core and the presence of both bis(4-methoxyphenyl)amino and carbonitrile groups
Properties
Molecular Formula |
C33H25N3O2S |
|---|---|
Molecular Weight |
527.6 g/mol |
IUPAC Name |
10-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]phenothiazine-2-carbonitrile |
InChI |
InChI=1S/C33H25N3O2S/c1-37-28-16-12-25(13-17-28)35(26-14-18-29(38-2)19-15-26)24-8-10-27(11-9-24)36-30-5-3-4-6-32(30)39-33-20-7-23(22-34)21-31(33)36/h3-21H,1-2H3 |
InChI Key |
GIPMJAJMHDHGJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)N3C4=CC=CC=C4SC5=C3C=C(C=C5)C#N)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-5,21-dioxo-25-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-8,11,14,17-tetraoxa-4,20-diazapentacosanoic acid](/img/structure/B13709833.png)
![3-Bromo-4-methyl-N-[4-(4-methyl-piperazin-1-ylmethyl)-3-trifluoromethyl-phenyl]-benzamide](/img/structure/B13709841.png)


